2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine 2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.: 182918-13-4
VCID: VC7841367
InChI: InChI=1S/C27H18ClN3/c28-27-30-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-26(31-27)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5
Molecular Formula: C27H18ClN3
Molecular Weight: 419.9 g/mol

2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine

CAS No.: 182918-13-4

Cat. No.: VC7841367

Molecular Formula: C27H18ClN3

Molecular Weight: 419.9 g/mol

* For research use only. Not for human or veterinary use.

2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine - 182918-13-4

Specification

CAS No. 182918-13-4
Molecular Formula C27H18ClN3
Molecular Weight 419.9 g/mol
IUPAC Name 2-chloro-4,6-bis(4-phenylphenyl)-1,3,5-triazine
Standard InChI InChI=1S/C27H18ClN3/c28-27-30-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-26(31-27)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H
Standard InChI Key FVQBRDRAILXTMJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine (CAS No. 182918-13-4) is a symmetric triazine derivative featuring two [1,1'-biphenyl]-4-yl groups at the 2- and 4-positions and a chlorine atom at the 6-position of the triazine ring . Its molecular formula is C<sub>27</sub>H<sub>18</sub>ClN<sub>3</sub>, with a molecular weight of 419.9 g/mol . The IUPAC name, 2,4-di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine, reflects its substitution pattern unambiguously .

Structural Features and Electronic Properties

The compound’s planar triazine core facilitates π-π stacking interactions, while the biphenyl substituents enhance conjugation and thermal stability . The chlorine atom introduces electron-withdrawing effects, modulating the compound’s electronic properties for applications in optoelectronic devices .

Physical and Chemical Properties

Thermodynamic Parameters

Key physical properties include:

PropertyValueSource
Melting Point215.0–219.0 °C
Boiling Point (predicted)649.6 ± 58.0 °C
Density (predicted)1.227 ± 0.06 g/cm³
pKa (predicted)0.28 ± 0.10

The compound exists as a white to green crystalline powder under standard conditions and requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent degradation .

Synthetic Applications and Industrial Relevance

Role as a Building Block in Materials Science

This triazine derivative serves as a critical intermediate in synthesizing:

  • Organic light-emitting diodes (OLEDs): The biphenyl-triazine framework enhances electron transport properties in emissive layers .

  • Semiconductor materials: Its rigid structure improves charge carrier mobility in thin-film transistors .

  • Photoelectric materials: Used in solar cell components for its broad absorption spectrum and stability .

Comparison with Related Triazine Derivatives

Unlike morpholino-substituted triazines (e.g., bimiralisib), which exhibit pharmacological activity , this compound’s applications are confined to materials science due to its lack of hydrogen-bond donors and reduced bioavailability.

ManufacturerPurityPackagingPrice (USD)Updated
TCI Chemical>98.0%200 mg$1212024-03-01
AK ScientificN/A5 g$1432021-12-16
Crysdot97%1 g$1552021-12-16

Pricing reflects batch size and purity, with higher purity grades (>98%) commanding premium rates .

Emerging Applications and Future Directions

Challenges in Scalability

Current synthesis routes suffer from low yields and high costs, necessitating catalytic innovations to improve industrial viability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator